molecular formula C19H21N5OS B2408523 N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide CAS No. 670270-04-9

N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide

Cat. No.: B2408523
CAS No.: 670270-04-9
M. Wt: 367.47
InChI Key: NGFNWXGCWGFNQI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative can then be reacted with a thiol to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether with an appropriate acid chloride or anhydride to form the butanamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the amide or tetrazole ring.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or reduced tetrazole derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical Reactivity: The presence of the tetrazole ring and thioether linkage can influence its reactivity towards various chemical agents.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide: Unique due to the combination of tetrazole and thioether functionalities.

    Other Tetrazole Derivatives: Often used in medicinal chemistry for their bioactive properties.

    Thioether-Containing Amides: Studied for their chemical stability and reactivity.

Uniqueness

This compound stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-14-8-6-9-15(2)18(14)20-17(25)12-7-13-26-19-21-22-23-24(19)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFNWXGCWGFNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCSC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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